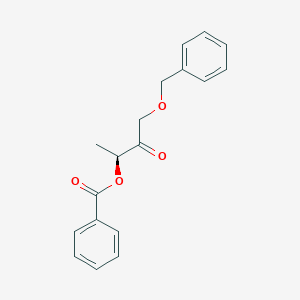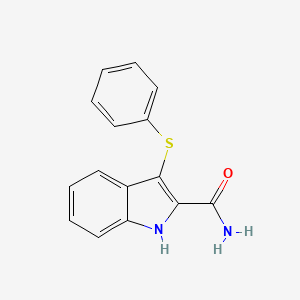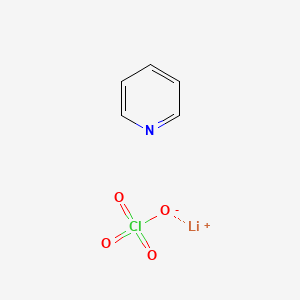
Lithium;pyridine;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;pyridine;perchlorate is a compound that combines lithium, pyridine, and perchlorate ions Lithium is a soft, silvery-white alkali metal, pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N, and perchlorate is a powerful oxidizing agent with the chemical formula ClO4-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;pyridine;perchlorate can be synthesized through the reaction of lithium perchlorate with pyridine. One common method involves the oxidative deoxygenation of alcohols in the presence of lithium perchlorate and pyridine . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-purity reactants, precise control of reaction conditions, and advanced purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;pyridine;perchlorate undergoes various types of chemical reactions, including:
Oxidation: Due to the presence of the perchlorate ion, the compound can act as a strong oxidizing agent.
Reduction: The lithium ion can participate in reduction reactions.
Substitution: Pyridine can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, solvents like water or organic solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Lithium;pyridine;perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Mecanismo De Acción
The mechanism of action of lithium;pyridine;perchlorate involves its interaction with molecular targets and pathways within chemical and biological systems. The lithium ion can modulate neurotransmitter activity and intracellular signaling pathways, while the perchlorate ion can act as an oxidizing agent, affecting redox reactions. Pyridine can interact with various enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Lithium perchlorate: A strong oxidizing agent used in various chemical reactions.
Pyridine perchlorate: Similar in structure but lacks the lithium ion.
Other perchlorates: Such as sodium perchlorate and potassium perchlorate, which have similar oxidizing properties but different cations.
Uniqueness
The presence of lithium enhances its reactivity and potential therapeutic effects, while pyridine provides a versatile organic framework for various chemical modifications .
Propiedades
Número CAS |
138558-39-1 |
|---|---|
Fórmula molecular |
C5H5ClLiNO4 |
Peso molecular |
185.5 g/mol |
Nombre IUPAC |
lithium;pyridine;perchlorate |
InChI |
InChI=1S/C5H5N.ClHO4.Li/c1-2-4-6-5-3-1;2-1(3,4)5;/h1-5H;(H,2,3,4,5);/q;;+1/p-1 |
Clave InChI |
UMBLPEOBJVLUNO-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC=NC=C1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
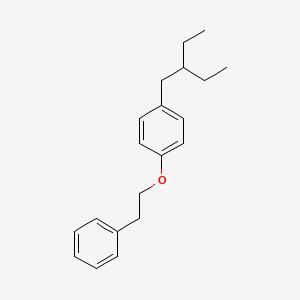
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
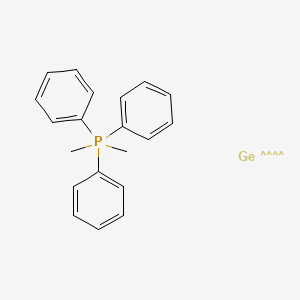



![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)

